![molecular formula C14H10F3N3O4S B11503582 N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11503582.png)
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core, followed by the introduction of the furan and thiophene rings through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The imidazolidinone ring can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism by which N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}THIOPHENE-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(METHYL)IMIDAZOLIDIN-4-YL}THIOPHENE-2-CARBOXAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-{1-[(THIOPHEN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}FURAN-2-CARBOXAMIDE: Similar structure but with the positions of the furan and thiophene rings swapped.
Uniqueness
The presence of the trifluoromethyl group in N-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}THIOPHENE-2-CARBOXAMIDE distinguishes it from similar compounds, providing enhanced lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.
Properties
Molecular Formula |
C14H10F3N3O4S |
---|---|
Molecular Weight |
373.31 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H10F3N3O4S/c15-14(16,17)13(18-10(21)9-4-2-6-25-9)11(22)20(12(23)19-13)7-8-3-1-5-24-8/h1-6H,7H2,(H,18,21)(H,19,23) |
InChI Key |
RVRBPFFTBVKWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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